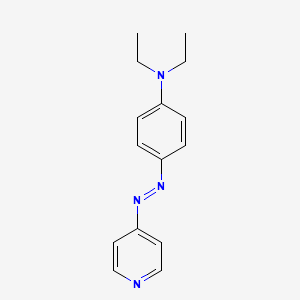

4-(4-Diethylaminophenylazo)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

N,N-diethyl-4-(pyridin-4-yldiazenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4/c1-3-19(4-2)15-7-5-13(6-8-15)17-18-14-9-11-16-12-10-14/h5-12H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLPXBJDOCHBJCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562859 | |

| Record name | N,N-Diethyl-4-[(E)-(pyridin-4-yl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89762-42-5 | |

| Record name | N,N-Diethyl-4-[(E)-(pyridin-4-yl)diazenyl]aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Diethylaminophenylazo)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Diethylaminophenylazo)pyridine structure elucidation and confirmation

An In-Depth Technical Guide to the Structure Elucidation and Confirmation of 4-(4-Diethylaminophenylazo)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a dye molecule characterized by a pyridine ring linked to a diethylaniline group through an azo bridge. As with any compound intended for advanced research or pharmaceutical development, unambiguous confirmation of its chemical structure is a critical first step. This guide provides a comprehensive overview of the analytical methodologies required for the complete structure elucidation and confirmation of this compound. The combination of spectroscopic and spectrometric techniques provides orthogonal data points that, when taken together, leave no ambiguity as to the molecule's identity and connectivity.

Chemical Identity and Synthesis

A crucial starting point for any structural analysis is the foundational knowledge of the target molecule's composition and a plausible synthetic route.

Key Chemical Properties

| Property | Value |

| Molecular Formula | C₁₅H₁₈N₄ |

| Molecular Weight | 254.33 g/mol |

| Synonyms | 4-(4'-Pyridylazo)-N,N-diethylaniline; (E)-N,N-diethyl-4-(pyridin-4-yldiazenyl)aniline[1] |

Synthesis Pathway

The synthesis of this compound can be achieved via a standard diazotization-coupling reaction. This common method for creating azo dyes involves the reaction of a diazonium salt with an electron-rich coupling partner.[2][3]

Overall Structure Elucidation Workflow

A multi-technique approach is essential for the robust characterization of a novel or synthesized organic compound. Each method provides a unique piece of the structural puzzle.

Spectroscopic and Spectrometric Analysis

The following sections detail the experimental protocols and expected data from the primary analytical techniques used for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.[4][5][6]

Experimental Protocol: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. ¹H NMR and ¹³C NMR spectra are acquired on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard.

Expected ¹H NMR Data: The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine and diethylaminophenyl rings, as well as the ethyl groups.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.7 | Doublet | 2H | Protons ortho to pyridine N |

| ~ 7.8 | Doublet | 2H | Protons meta to pyridine N |

| ~ 7.9 | Doublet | 2H | Protons ortho to azo group |

| ~ 6.7 | Doublet | 2H | Protons meta to azo group |

| ~ 3.4 | Quartet | 4H | -CH₂- (Ethyl groups) |

| ~ 1.2 | Triplet | 6H | -CH₃ (Ethyl groups) |

Expected ¹³C NMR Data: The proton-decoupled ¹³C NMR spectrum should display a specific number of signals corresponding to the unique carbon environments in the molecule.

| Predicted Chemical Shift (ppm) | Assignment |

| ~ 150-155 | Aromatic C attached to N (Pyridine) |

| ~ 145-150 | Aromatic C attached to N (Aniline) |

| ~ 140-145 | Aromatic C attached to azo group |

| ~ 120-130 | Aromatic C-H (Pyridine & Aniline) |

| ~ 110-115 | Aromatic C-H (Aniline) |

| ~ 45 | -CH₂- (Ethyl groups) |

| ~ 12 | -CH₃ (Ethyl groups) |

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers insights into its structure through fragmentation patterns.[7]

Experimental Protocol: A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source. A high-resolution mass analyzer (like TOF or Orbitrap) is used to obtain an accurate mass measurement.

Expected Mass Spectrometry Data: The primary observation will be the molecular ion peak, which confirms the molecular formula.

| m/z (Mass-to-Charge Ratio) | Ion | Description |

| 255.1604 | [M+H]⁺ | Protonated molecular ion |

| 254.1526 | [M]⁺ | Molecular ion (radical cation) |

| Various smaller m/z | Fragment Ions | Resulting from cleavage of ethyl groups, C-N bonds, or the azo linkage. |

UV-Visible (UV-Vis) Spectroscopy

For a colored compound like an azo dye, UV-Vis spectroscopy is used to characterize its chromophore and the extent of its conjugated π-electron system.[2][8][9]

Experimental Protocol: A dilute solution of the compound (in the micromolar concentration range) is prepared in a UV-transparent solvent (e.g., ethanol or methanol). The absorbance spectrum is recorded over a wavelength range of approximately 250-700 nm using a dual-beam UV-Vis spectrophotometer.[2]

Expected UV-Vis Data: The spectrum is expected to show a strong absorption band in the visible region, which is characteristic of the extended conjugation of the azo dye system.

| Parameter | Expected Value | Description |

| λ_max_ | ~450 - 500 nm | Wavelength of maximum absorbance, corresponding to the π → π* transition of the chromophore. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Experimental Protocol: A small amount of the solid sample is mixed with KBr powder and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is typically scanned from 4000 to 400 cm⁻¹.

Expected IR Data: The IR spectrum will show absorption bands corresponding to the various bonds within the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 - 3000 | C-H stretch | Aromatic |

| ~2970 - 2850 | C-H stretch | Aliphatic (Ethyl groups) |

| ~1600 - 1580 | C=C and C=N stretch | Aromatic rings |

| ~1450 - 1400 | N=N stretch | Azo group |

| ~1350 - 1250 | C-N stretch | Aromatic amine |

Definitive Structure Confirmation: X-ray Crystallography

While the combination of spectroscopic methods provides a robust hypothesis for the molecular structure, single-crystal X-ray crystallography offers the ultimate, unambiguous confirmation.[4][11][12]

Experimental Protocol: High-quality single crystals of this compound are grown, typically by slow evaporation of a saturated solution in an appropriate solvent system. A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to solve the three-dimensional atomic structure.

Expected X-ray Crystallography Data: The analysis yields precise atomic coordinates, from which exact bond lengths, bond angles, and torsional angles can be determined, confirming the connectivity and stereochemistry (e.g., the trans configuration of the azo bond).

| Parameter | Expected Value Range |

| N=N Bond Length | ~1.25 Å |

| C-N (Azo-Aryl) Bond Lengths | ~1.40 - 1.45 Å |

| C-N (Aniline) Bond Length | ~1.36 - 1.40 Å |

| C-N (Pyridine) Bond Length | ~1.33 - 1.35 Å |

| C=C (Aromatic) Bond Lengths | ~1.38 - 1.41 Å |

| C-N-N Bond Angle | ~112 - 115° |

| Dihedral Angle (Pyridine-Azo) | Varies, but indicates planarity |

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of data from multiple analytical techniques. NMR spectroscopy defines the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and formula, UV-Vis spectroscopy characterizes the electronic nature of the chromophore, and IR spectroscopy identifies the key functional groups. Finally, X-ray crystallography provides the definitive and precise three-dimensional structure. This comprehensive approach ensures the unequivocal confirmation of the molecule's identity, a prerequisite for its use in research and development.

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 3. Structure-based drug design of phenazopyridine derivatives as inhibitors of Rev1 interactions in translesion synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural analysis of azo dyes using NMR spectroscopy and X-ray crystallography - American Chemical Society [acs.digitellinc.com]

- 5. jackwestin.com [jackwestin.com]

- 6. Request Rejected [emsl.pnnl.gov]

- 7. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 8. worldwidejournals.com [worldwidejournals.com]

- 9. uv-visible light absorption spectra of azo dyes molecular structure chromophores disperse red 19 azo dye spectrum dyes dyestuffs chromophore group spectra Doc Brown's chemistry revision notes [docbrown.info]

- 10. scienceworldjournal.org [scienceworldjournal.org]

- 11. Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands [mdpi.com]

- 12. researchgate.net [researchgate.net]

The Advent and Evolution of Pyridylazo Dyes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridylazo dyes represent a significant class of organic compounds that have become indispensable in various scientific and industrial fields, most notably in analytical chemistry for the spectrophotometric determination of metal ions. Their remarkable chelating properties, intense coloration upon complexation, and versatility have fueled extensive research and application for over seven decades. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with these important chromogenic reagents.

A Journey Through Time: The Discovery and Development of Pyridylazo Dyes

The story of pyridylazo dyes as analytical reagents began in the mid-20th century. While azo dyes, in general, have a longer history dating back to the 19th-century aniline dye industry, the specific application of those containing a pyridyl group for metal ion analysis is a more recent development.

A pivotal moment in this history was the synthesis and investigation of 1-(2-pyridylazo)-2-naphthol (PAN) . In 1955, K. L. Cheng and R. H. Bray first proposed PAN as a sensitive spectrophotometric reagent, marking a significant milestone in the field.[1] Their work demonstrated the dye's ability to form stable, colored chelates with various metal ions, paving the way for new analytical methods.

Following the success of PAN, researchers sought to develop even more versatile and water-soluble reagents. This led to the synthesis of 4-(2-pyridylazo)resorcinol (PAR) in the 1950s.[2] By the 1960s, PAR had firmly established itself as a superior reagent for many applications due to the high molar absorptivity of its metal complexes and its advantageous water solubility compared to PAN.[2]

The decades that followed saw the synthesis and characterization of a wide array of pyridylazo dye derivatives. Scientists systematically modified the parent structures of PAN and PAR by introducing various substituent groups, such as halogens, to enhance sensitivity, selectivity, and stability.[3] This ongoing research has expanded the utility of pyridylazo dyes for the determination of a vast range of metal ions across the periodic table.

Core Chemistry: Synthesis and Metal Chelation

The synthesis of pyridylazo dyes is a well-established two-step process rooted in classical organic chemistry. The general synthetic pathway involves:

-

Diazotization: A heterocyclic amine, typically 2-aminopyridine, is converted into a reactive diazonium salt. This reaction is carried out in an acidic medium at low temperatures (0-5°C) using sodium nitrite to generate nitrous acid in situ. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.[2]

-

Azo Coupling: The freshly prepared diazonium salt is then reacted with a coupling agent, which is an electron-rich aromatic compound such as a phenol or naphthol derivative. For instance, resorcinol is used to produce PAR, while 2-naphthol is the coupling agent for PAN.[2][4] This electrophilic aromatic substitution reaction occurs under alkaline conditions.

The remarkable utility of pyridylazo dyes in analytical chemistry stems from their ability to act as multidentate ligands, forming stable and intensely colored complexes with metal ions. The dye molecule typically coordinates with a metal ion through the nitrogen atom of the pyridine ring, one of the azo group's nitrogen atoms, and the oxygen atom of the hydroxyl group on the phenolic or naphtholic ring. This chelation results in the formation of a stable five- or six-membered ring structure.

Quantitative Data on Pyridylazo Dye-Metal Complexes

The following tables summarize key quantitative data for the interaction of prominent pyridylazo dyes with various metal ions. This data is essential for developing and validating analytical methods.

Table 1: Molar Absorptivity of Pyridylazo Dye-Metal Complexes

| Dye | Metal Ion | pH | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| PAR | Zn(II) | 7.4 | 492 | 71,500[1] |

| PAR | Cd(II) | 8.75 | 480 | Not Specified[5] |

| PAR | Hg(II) | - | - | Not Specified |

| PAR | Co(II) | - | 520 | 58,000[6] |

| PAR | Ni(II) | - | - | Not Specified |

| PAR | Cu(II) | 9.81 | 500 | Not Specified[5] |

| PAR | Mn(II) | - | - | Not Specified |

| PAR | Pb(II) | - | - | Not Specified |

| PADAP | U(VI) | 8.2 | 564 | 76,100[3] |

| 5-Br-PADAB | Co(II) | - | 575 | 116,000[3] |

Table 2: Stability and Dissociation Constants of PAR-Metal Complexes

| Metal Ion | Complex Stoichiometry (Metal:Ligand) | Log β (Overall Stability Constant) | Dissociation Constant (Kd) |

| Zn(II) | 1:2 | - | 7.08 x 10⁻¹³ M²[1] |

| Cd(II) | 1:1, 1:2 | - | - |

| Cu(II) | 1:1, 1:2 | - | - |

| Co(II) | 1:2 | - | - |

| Ni(II) | 1:2 | - | - |

| Mn(II) | 1:2 | - | - |

Experimental Protocols

Synthesis of 4-(2-Pyridylazo)resorcinol (PAR)

Materials:

-

2-Aminopyridine

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

Resorcinol

-

Sodium Hydroxide

-

Ice

Procedure:

-

Diazotization of 2-Aminopyridine:

-

Dissolve 2-aminopyridine in a mixture of concentrated hydrochloric acid and water.

-

Cool the solution to 0-5°C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5°C.

-

Stir the mixture for a short period to ensure complete formation of the pyridyl-2-diazonium salt.[2]

-

-

Azo Coupling with Resorcinol:

-

Prepare a separate solution of resorcinol in an aqueous sodium hydroxide solution and cool it in an ice bath.

-

Slowly add the freshly prepared, cold diazonium salt solution to the alkaline resorcinol solution with vigorous stirring.

-

Maintain the temperature below 5°C during the addition.

-

A colored precipitate of PAR will form.

-

Allow the reaction to proceed for a specified time to ensure complete coupling.

-

Collect the precipitate by filtration, wash it with cold water, and dry it.[2]

-

The crude product can be purified by recrystallization.

-

Spectrophotometric Determination of a Metal Ion (e.g., Zinc) using PAR

Materials:

-

Standard solution of the metal ion (e.g., Zn(II))

-

PAR indicator solution (prepared by dissolving the monosodium salt in water)[7]

-

Buffer solution of appropriate pH (e.g., pH 7.4)

-

UV-Vis Spectrophotometer

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions containing known concentrations of the metal ion.

-

To each standard, add a specific volume of the buffer solution and the PAR indicator solution.

-

Dilute to a final volume with deionized water.

-

-

Preparation of the Sample Solution:

-

Prepare the unknown sample solution, ensuring it is within the linear range of the assay.

-

Treat the sample solution in the same manner as the standards, adding buffer and PAR solution.

-

-

Spectrophotometric Measurement:

-

Allow the color of the metal-PAR complex to develop for a sufficient time.

-

Measure the absorbance of each standard and the sample solution at the wavelength of maximum absorbance (λmax) for the specific metal-PAR complex (e.g., 492 nm for Zn(II)-PAR).[1]

-

Use a reagent blank (containing all components except the metal ion) to zero the spectrophotometer.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

-

Determine the concentration of the metal ion in the unknown sample by interpolating its absorbance on the calibration curve.

-

Visualizing the Chemistry: Diagrams of Key Processes

Caption: Synthesis pathway of 4-(2-Pyridylazo)resorcinol (PAR).

Caption: Chelation of a metal ion by a pyridylazo dye.

References

- 1. Molar absorption coefficients and stability constants of metal complexes of 4-(2-pyridylazo)resorcinol (PAR): Revisiting common chelating probe for the study of metalloproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(2-Pyridylazo)resorcinol | PAR Reagent | RUO [benchchem.com]

- 3. journals.najah.edu [journals.najah.edu]

- 4. guidechem.com [guidechem.com]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

4-(4-Diethylaminophenylazo)pyridine: A Technical Guide for Research Applications

For the attention of: Researchers, Scientists, and Drug Development Professionals.

Disclaimer: This document summarizes the currently available information on 4-(4-Diethylaminophenylazo)pyridine. Data for this specific compound is limited, and therefore, some sections of this guide are based on findings from closely related analogues. This information is intended for research purposes only and not for human or veterinary use.

Introduction

This compound is a heterocyclic azo dye containing a pyridine ring and a diethylaniline moiety. Azo compounds are a well-established class of chemicals with diverse applications, including as dyes, indicators, and in recent years, as potential therapeutic agents. The presence of the pyridine ring, a common scaffold in medicinal chemistry, and the diethylamino group, an electron-donating substituent, suggests that this molecule may possess interesting biological and chemical properties worthy of investigation. Pyridine-containing azo dyes have been explored for their dyeing capabilities and potential antimicrobial activities.[1][2][3] This guide provides a summary of the known chemical properties, a likely synthesis protocol, and explores the potential research applications of this compound based on available data for analogous compounds.

Chemical and Physical Properties

Limited experimental data is available for this compound. The following table summarizes the basic chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈N₄ | [4] |

| Molecular Weight | 254.33 g/mol | [4] |

| Synonyms | 4-(4'-Pyridylazo)-N,N-diethylaniline; diethyl-[4-(pyridin-4-ylazo)-phenyl]-amine; (E)-N,N-diethyl-4-(pyridin-4-yldiazenyl)aniline; N,N-Diethyl-4-[(E)-(pyridin-4-yl)diazenyl]aniline | [4] |

| Purity | 98% (as commercially available) | [4] |

Synthesis

A detailed experimental protocol for the synthesis of this compound has not been published. However, a reliable synthesis can be inferred from the published procedure for the closely related isomer, N,N-Diethyl-4-[(E)-(pyridin-3-yl)diazenyl]aniline.[5] The proposed synthesis involves a diazotization reaction of 4-aminopyridine followed by an azo coupling reaction with N,N-diethylaniline.

Experimental Protocol: Proposed Synthesis

Materials:

-

4-Aminopyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

N,N-Diethylaniline[6]

-

Sodium hydroxide (NaOH) or other suitable base

-

Ethanol

-

Ice

Procedure:

-

Diazotization of 4-Aminopyridine:

-

Dissolve 4-aminopyridine in a dilute solution of hydrochloric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the 4-aminopyridine solution while maintaining the temperature between 0-5 °C.

-

Stir the mixture for a short period at this temperature to ensure the complete formation of the 4-pyridinediazonium chloride salt.

-

-

Azo Coupling:

-

In a separate vessel, dissolve N,N-diethylaniline in ethanol and cool the solution in an ice bath.

-

Slowly add the freshly prepared, cold 4-pyridinediazonium chloride solution to the N,N-diethylaniline solution with vigorous stirring.

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, slowly add a solution of sodium hydroxide or another suitable base to make the reaction mixture alkaline, which facilitates the coupling reaction. A colored precipitate should form.

-

-

Isolation and Purification:

-

Allow the reaction to stir in the cold for a few hours to ensure complete precipitation.

-

Collect the crude product by filtration and wash it with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield red, plate-like crystals.[5]

-

Synthesis Workflow Diagram

Caption: Proposed synthesis workflow for this compound.

Potential Research Applications

While specific biological data for this compound is lacking, the structural motifs present in the molecule suggest several avenues for research.

Antimicrobial and Antifungal Activity

Pyridine-containing azo dyes have demonstrated promising antimicrobial and antifungal activities.[1][2][3] Therefore, it is plausible that this compound could be investigated for its efficacy against various bacterial and fungal strains.

Anticancer and Antiproliferative Studies

Pyridine derivatives are a cornerstone of many anticancer drugs.[7] The antiproliferative activity of novel pyridine compounds is an active area of research.[8] Investigating the cytotoxic effects of this compound on various cancer cell lines could be a valuable research direction.

Dyeing and Material Science

As a colored compound, this chemical has potential applications as a disperse dye for synthetic fibers like polyester.[9] Furthermore, related azo dyes have been studied for their non-linear optical properties, which could be relevant in materials science.[5][10]

Signaling Pathways and Mechanism of Action (Hypothetical)

The mechanism of action for the potential biological activities of this compound is currently unknown. For many pyridine-based drugs, the nitrogen atom of the pyridine ring is crucial for binding to biological targets. Research into the mechanism would likely involve computational docking studies to predict potential protein targets, followed by in vitro assays to validate these interactions.

A hypothetical workflow for investigating the mechanism of action is presented below.

Caption: A logical workflow for investigating the mechanism of action.

Conclusion and Future Directions

This compound is a research chemical with potential applications in medicinal chemistry and material science. While direct experimental data is scarce, its structural similarity to other biologically active pyridine azo dyes suggests that it warrants further investigation. Future research should focus on:

-

Confirmation of the proposed synthesis and full chemical characterization.

-

Screening for biological activity, including antimicrobial, antifungal, and antiproliferative effects.

-

If biological activity is confirmed, subsequent studies to elucidate the mechanism of action and identify molecular targets.

-

Exploration of its properties as a dye and for applications in materials science.

This technical guide provides a foundational understanding of this compound based on the currently available information and highlights its potential as a subject for future scientific inquiry.

References

- 1. Pyridine azo disperse dye derivatives and their selenium nanoparticles (SeNPs): synthesis, fastness properties, and antimicrobial evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. N,N-Diethyl-4-[(E)-(pyridin-3-yl)diazenyl]aniline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diethylaniline - Wikipedia [en.wikipedia.org]

- 7. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the UV-Vis Absorption Spectrum Analysis of 4-(4-Diethylaminophenylazo)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption spectrum of 4-(4-Diethylaminophenylazo)pyridine, a member of the azo dye family. Azo dyes are characterized by the presence of a diazene functional group (–N=N–) connecting two aromatic rings. The electronic properties of these molecules, and thus their UV-Vis absorption spectra, are highly sensitive to their chemical environment. This document outlines the expected spectral characteristics, the influence of solvent polarity and pH, a detailed experimental protocol for spectral acquisition, and a logical framework for understanding the observed spectral shifts.

Core Concepts: Electronic Transitions and the Chromophore

The color of this compound arises from the absorption of light in the visible region of the electromagnetic spectrum. This absorption corresponds to the energy required to promote electrons from a lower energy molecular orbital to a higher energy one. In this molecule, the key electronic transitions are:

-

π → π* Transitions: These are typically high-energy transitions occurring in the UV region and are associated with the conjugated π-system of the aromatic rings and the azo bridge.

-

n → π* Transitions: These lower-energy transitions involve the promotion of an electron from a non-bonding orbital (specifically, the lone pair electrons on the nitrogen atoms of the azo group) to an antibonding π* orbital. These transitions are often observed as a weaker absorption band at longer wavelengths (in the visible region) and are highly sensitive to the molecular environment.

The chromophore, the part of the molecule responsible for its color, is the entire conjugated system of the diethylaminophenyl group, the azo bridge, and the pyridine ring. The diethylamino group acts as a strong electron-donating group (auxochrome), while the pyridine ring can act as an electron-accepting group. This donor-acceptor character leads to an intramolecular charge transfer (ICT) band in the visible region, which is particularly sensitive to environmental factors.

Data Presentation: Expected UV-Vis Absorption Characteristics

While specific experimental data for this compound is not extensively published, the following table summarizes the expected absorption maxima (λmax) based on the known behavior of similar azo dyes and pyridine derivatives.[1][2][3][4] These values illustrate the anticipated effects of solvent polarity (solvatochromism) and pH.

| Solvent | Dielectric Constant (ε) | Expected λmax (nm) (Neutral Form) | Notes |

| Hexane | 1.9 | ~420-440 | Non-polar, aprotic |

| Dichloromethane | 9.1 | ~440-460 | Aprotic, polar |

| Acetonitrile | 37.5 | ~450-470 | Aprotic, polar |

| Ethanol | 24.6 | ~460-480 | Protic, polar |

| Water | 80.1 | ~470-490 | Protic, highly polar |

| pH Condition | Expected λmax (nm) in Aqueous Solution | Notes |

| Acidic (pH < 4) | ~500-530 | Protonation of the pyridine nitrogen |

| Neutral (pH ~ 7) | ~470-490 | Neutral molecule |

| Basic (pH > 10) | ~470-490 | Deprotonation is unlikely to cause a significant shift |

Note: The exact λmax values can vary depending on the specific experimental conditions. The trend of bathochromic (red) shift with increasing solvent polarity is a key characteristic of positive solvatochromism in donor-acceptor dyes.[1][3]

Experimental Protocol: UV-Vis Absorption Spectroscopy

The following is a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.[5][6][7]

3.1. Materials and Instrumentation

-

Analyte: this compound

-

Solvents: Spectral grade hexane, dichloromethane, acetonitrile, ethanol, and deionized water.

-

pH Buffers: A series of buffer solutions (e.g., citrate, phosphate) to cover a range of pH values.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer (e.g., Shimadzu UV-1700, Agilent Cary 60).[6]

-

Cuvettes: 1 cm path length quartz cuvettes.

3.2. Sample Preparation

-

Stock Solution: Prepare a stock solution of this compound at a concentration of 1 x 10⁻³ M in a suitable solvent like ethanol.

-

Working Solutions: From the stock solution, prepare working solutions at a concentration of approximately 5 x 10⁻⁵ M in each of the desired solvents (hexane, dichloromethane, acetonitrile, ethanol, water).[6] For pH studies, add a small aliquot of the stock solution to each buffer solution to achieve the final desired concentration. The final concentration should be adjusted to ensure the maximum absorbance is within the linear range of the instrument (typically 0.1 to 1.0 absorbance units).[8]

3.3. Spectral Acquisition

-

Wavelength Range: Set the spectrophotometer to scan a wavelength range of 250–700 nm.[6]

-

Baseline Correction: Fill a cuvette with the pure solvent (or buffer) to be used for the sample measurement. Place this in the reference beam path and perform a baseline correction to zero the absorbance across the entire wavelength range.

-

Sample Measurement: Rinse the sample cuvette with the working solution, then fill it and place it in the sample beam path.

-

Data Acquisition: Acquire the absorption spectrum. The wavelength of maximum absorbance (λmax) should be recorded.

-

Replicates: For accuracy, it is recommended to perform at least three replicate measurements for each sample.[5]

Visualization of Influencing Factors

The following diagrams illustrate the key relationships governing the UV-Vis absorption spectrum of this compound.

Caption: Solvatochromic effect on electronic transition energy.

The above diagram illustrates positive solvatochromism. The excited state, having a larger dipole moment due to intramolecular charge transfer, is more stabilized by polar solvents than the ground state. This reduces the energy gap (ΔE) for the electronic transition, resulting in a bathochromic (red) shift of the absorption maximum to a longer wavelength.[2]

References

- 1. Solvatochromism of conjugated 4-N,N-dimethylaminophenyl-pyridinium donor–acceptor pairs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. researchgate.net [researchgate.net]

- 5. analysis.rs [analysis.rs]

- 6. A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight [comptes-rendus.academie-sciences.fr]

- 7. azom.com [azom.com]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-(4-Diethylaminophenylazo)pyridine as a pH Indicator

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Diethylaminophenylazo)pyridine, also known as 4-(4'-Pyridylazo)-N,N-diethylaniline, is a member of the azo dye class of compounds. Azo dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) which connects two aromatic rings. This extended system of conjugated pi electrons is responsible for their vibrant colors. Many azo dyes, including this compound, exhibit pH-dependent shifts in their absorption spectra, making them valuable as pH indicators in various chemical and biological applications.

The color change in these indicators is a result of the protonation or deprotonation of specific functional groups on the molecule, which alters the electronic structure and, consequently, the wavelengths of light absorbed. This document provides detailed application notes and protocols for the use of this compound as a pH indicator.

Properties and Mechanism of Action

The utility of this compound as a pH indicator stems from the protonation and deprotonation of the pyridine ring nitrogen and the diethylamino group. The state of protonation affects the electron density across the entire conjugated system, leading to a visible color change.

At very low pH, both the pyridine nitrogen and the diethylamino nitrogen are protonated. As the pH increases, the pyridine nitrogen (being the more acidic site) deprotonates first, leading to the first color change. A further increase in pH leads to the deprotonation of the diethylamino group, resulting in a second color change.

Quantitative Data (Based on 2-(p-dimethylaminophenylazo)pyridine)

The following table summarizes the expected pH-dependent properties of this compound, using its dimethyl- analog as a reference.

| Property | Value |

| pKa₁ (Pyridine-H⁺) | ~0.2 - 1.8 |

| Visual Transition₁ | Yellow to Blue |

| pKa₂ (Et₂N-H⁺) | ~4.4 - 5.6 |

| Visual Transition₂ | Red to Yellow |

Applications

Due to its distinct color changes at different pH ranges, this compound can be a versatile indicator in several applications:

-

Acid-Base Titrations: It can be employed as an indicator in the titration of strong acids with strong bases, and potentially for specific weak acid/strong base or weak base/strong acid titrations, provided the equivalence point falls within one of its transition ranges.

-

pH Estimation: It can be used for the colorimetric estimation of pH in aqueous solutions within its two ranges of color transition.

-

Drug Development: The ionization state of a drug molecule (governed by its pKa and the solution pH) is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. Indicators like this can be used in foundational studies of pH-dependent drug solubility and stability.

Experimental Protocols

General Synthesis of 4-(4-Dialkylaminophenylazo)pyridines

Azo dyes are typically synthesized through a diazo coupling reaction. The general procedure involves two main steps: diazotization of an aromatic amine and subsequent coupling with an electron-rich coupling agent.

Protocol:

-

Diazotization of 4-aminopyridine: a. Dissolve 4-aminopyridine in an acidic aqueous solution (e.g., HCl). b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

-

Coupling Reaction: a. In a separate flask, dissolve N,N-diethylaniline in a suitable solvent. b. Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring. c. Maintain the temperature at 0-5 °C. d. The coupling reaction should proceed to yield the desired azo dye.

-

Purification: a. The product can be isolated by filtration and purified by recrystallization from an appropriate solvent (e.g., ethanol).

Preparation of Indicator Solution

Protocol:

-

Weigh out 100 mg of this compound.

-

Dissolve the solid in 100 mL of ethanol or a 1:1 ethanol-water mixture to prepare a 0.1% (w/v) solution.

-

Store the solution in a tightly sealed, amber glass bottle to protect it from light and evaporation.

Spectrophotometric Determination of pKa

This protocol outlines a general method to determine the pKa values of this compound.

Protocol:

-

Prepare a series of buffer solutions with known pH values spanning the expected pKa ranges (e.g., from pH 0 to 7).

-

Prepare a stock solution of the indicator in a suitable solvent (e.g., ethanol).

-

For each buffer solution: a. Add a small, constant volume of the indicator stock solution to a constant volume of the buffer solution in a cuvette. b. Ensure the final concentration of the indicator is low enough to be within the linear range of the spectrophotometer.

-

Measure the UV-Vis absorption spectrum (e.g., from 300 to 700 nm) for each solution.

-

Identify the wavelengths of maximum absorbance for the acidic (H₂In²⁺, HIn⁺) and basic (In) forms of the indicator.

-

Plot absorbance at a chosen wavelength versus pH.

-

Calculate the pKa using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AB) / (AA - A)] Where:

-

A is the absorbance at a given pH.

-

AB is the absorbance of the basic form.

-

AA is the absorbance of the acidic form.

-

Acid-Base Titration

Protocol:

-

Prepare the analyte solution in a flask.

-

Add 2-3 drops of the this compound indicator solution.

-

Titrate with the titrant of known concentration from a burette, swirling the flask continuously.

-

Observe the color change. The endpoint is reached when the color change is sharp and persistent. For example, when titrating an acid with a base, the color would change from red to yellow in the pH range of 4.4-5.6.

Visualizations

Signaling Pathway of Color Change

Caption: pH-dependent equilibrium of this compound.

Experimental Workflow for pKa Determination

Caption: Workflow for Spectrophotometric pKa Determination.

Application Notes and Protocols for 4-(4-Diethylaminophenylazo)pyridine Staining of Biological Samples

For Research Use Only. Not for use in diagnostic procedures.

Introduction

4-(4-Diethylaminophenylazo)pyridine is a synthetic azo dye belonging to the pyridylazo class of compounds. Azo dyes are characterized by the presence of an azo group (-N=N-) connecting aromatic rings. These dyes are widely used in various industrial and biological applications due to their vibrant colors. In biological research, azo dyes serve as histological and cytological stains, enabling the visualization of specific cellular structures and components. The staining mechanism of azo dyes typically involves the formation of non-covalent interactions, such as hydrogen bonds and van der Waals forces, with cellular macromolecules like proteins and nucleic acids. The specificity of staining can be influenced by factors such as the pH of the staining solution and the chemical properties of the dye and the target structures.

These application notes provide a detailed protocol for the use of this compound for staining biological samples, intended for researchers in cell biology, histology, and drug development. The provided protocols are general guidelines and may require optimization for specific cell types, tissues, and experimental applications.

Physicochemical and Spectroscopic Data

| Parameter | Hypothetical Value | Notes |

| Molecular Formula | C₁₅H₁₈N₄ | |

| Molecular Weight | 254.33 g/mol | |

| Appearance | Dark red/purple crystalline solid | |

| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol) | Limited solubility in aqueous solutions. |

| Excitation Maximum (λex) | 450 - 480 nm | In ethanol. The exact wavelength may vary depending on the solvent and local environment. |

| Emission Maximum (λem) | 520 - 550 nm | In ethanol. This dye may exhibit weak to moderate fluorescence. |

| Molar Absorptivity (ε) | 25,000 - 35,000 M⁻¹cm⁻¹ | At λmax in ethanol. This is an estimate and should be determined experimentally. |

| Purity | >95% |

Experimental Protocols

Safety Precautions

This compound is a chemical compound with unknown toxicological properties. However, related azo dyes and aromatic amines can be hazardous. Therefore, it is essential to handle this compound with appropriate safety measures.

-

Always wear personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handle the dye in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention.

-

Consult the Safety Data Sheet (SDS) for detailed safety information.

Required Materials

-

This compound

-

Dimethyl sulfoxide (DMSO) or Ethanol (for stock solution)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Formaldehyde or Paraformaldehyde (for fixation)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Mounting medium

-

Microscope slides and coverslips

-

Biological samples (cell cultures or tissue sections)

-

Microscope with appropriate filters

Preparation of Staining Solutions

-

Stock Solution (10 mM):

-

Dissolve 2.54 mg of this compound in 1 mL of high-quality, anhydrous DMSO or ethanol.

-

Mix thoroughly by vortexing until the dye is completely dissolved.

-

Store the stock solution at -20°C, protected from light.

-

-

Working Solution (1-10 µM):

-

On the day of the experiment, dilute the 10 mM stock solution in PBS (pH 7.4) to the desired final concentration. For initial experiments, a concentration range of 1-10 µM is recommended.

-

It is crucial to optimize the working concentration for each specific application to achieve optimal staining with minimal background.

-

Staining Protocol for Cultured Cells

-

Cell Culture: Grow cells on sterile glass coverslips or in imaging-compatible plates to the desired confluency.

-

Fixation:

-

Aspirate the culture medium.

-

Wash the cells once with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization (Optional):

-

If targeting intracellular structures, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Staining:

-

Incubate the fixed (and permeabilized) cells with the this compound working solution for 30-60 minutes at room temperature, protected from light.

-

The optimal incubation time may vary depending on the cell type and should be determined empirically.

-

-

Washing:

-

Remove the staining solution.

-

Wash the cells three to five times with PBS for 5 minutes each to remove unbound dye and reduce background signal.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

Image the stained cells using a fluorescence microscope with suitable filter sets for the dye's excitation and emission wavelengths.

-

Staining Protocol for Paraffin-Embedded Tissue Sections

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene (or a xylene substitute) two times for 5 minutes each.

-

Transfer slides through a graded series of ethanol solutions: 100% (2x, 3 min each), 95% (1x, 3 min), 70% (1x, 3 min).

-

Rinse with distilled water.

-

-

Antigen Retrieval (if required for co-staining):

-

Perform heat-induced or enzymatic antigen retrieval if co-staining with antibodies. The compatibility of this compound with these procedures should be validated.

-

-

Staining:

-

Incubate the rehydrated tissue sections with the this compound working solution for 1-2 hours at room temperature in a humidified chamber, protected from light.

-

-

Washing:

-

Rinse the slides with PBS three times for 5 minutes each.

-

-

Dehydration and Mounting:

-

Dehydrate the sections through a graded series of ethanol solutions: 70% (1x, 3 min), 95% (1x, 3 min), 100% (2x, 3 min each).

-

Clear in xylene (or substitute) two times for 5 minutes each.

-

Mount with a permanent mounting medium.

-

-

Imaging:

-

Image the stained tissue sections using a bright-field or fluorescence microscope.

-

Visualization and Data Interpretation

The staining pattern of this compound will depend on its binding targets within the cell or tissue. As an azo dye, it is expected to bind to protein-rich structures. The diethylaminophenyl group may confer some lipophilic character, potentially leading to staining of lipid-rich structures as well. The resulting color in bright-field microscopy will likely be in the red to orange range. If fluorescent, the emission will likely be in the green to yellow-orange range.

It is recommended to include appropriate controls in all experiments:

-

Unstained Control: To assess autofluorescence of the sample.

-

Secondary Antibody Only Control (for co-staining): To check for non-specific binding of the secondary antibody.

Visualizations

Caption: Experimental workflow for staining biological samples with this compound.

Caption: Hypothesized mechanism of staining for this compound.

Application Notes and Protocols for Fluorescence Spectroscopy with 4-(4-Diethylaminophenylazo)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Diethylaminophenylazo)pyridine is a versatile organic dye with potential applications in various fields, including biomedical research and drug development, owing to its sensitivity to the local microenvironment. This document provides detailed application notes and protocols for utilizing this compound in fluorescence spectroscopy. The protocols outlined below are based on established methodologies for similar azo dyes and fluorescent probes. It is important to note that specific experimental parameters may require optimization for your particular application.

Principle of Operation

The fluorescence properties of this compound are influenced by the polarity of its surrounding environment (solvatochromism) and the pH of the medium (acidochromism). The diethylamino group acts as an electron donor and the pyridine ring as an electron acceptor, creating an intramolecular charge transfer (ICT) system. Changes in the local environment can affect the energy levels of the ground and excited states, leading to shifts in the excitation and emission spectra, as well as alterations in fluorescence intensity and lifetime. This sensitivity makes it a potential probe for studying molecular interactions, binding events, and physiological conditions.

Potential Applications

-

Sensing Protein Binding: Changes in the fluorescence of the dye upon binding to a protein can indicate the polarity of the binding pocket.

-

Monitoring pH Changes: The pyridine moiety's nitrogen atom can be protonated at acidic pH, leading to significant changes in the absorption and emission spectra, allowing for pH sensing.

-

Detecting Changes in Membrane Fluidity: The dye may exhibit different fluorescence characteristics in environments of varying viscosity and polarity, such as cellular membranes.

Experimental Protocols

General Stock Solution Preparation

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO), spectroscopic grade

-

Ethanol, spectroscopic grade

-

Appropriate buffer solutions (e.g., phosphate-buffered saline for biological applications)

-

Volumetric flasks and pipettes

Protocol:

-

Weigh an appropriate amount of this compound powder.

-

Dissolve the powder in a small amount of DMSO to create a concentrated stock solution (e.g., 1-10 mM). Ensure complete dissolution.

-

Store the stock solution in a dark, airtight container at -20°C to prevent degradation.

-

For experiments, dilute the stock solution to the desired final concentration (typically in the low micromolar range) using the appropriate solvent or buffer. Note: The final concentration of DMSO should be kept low (typically <1%) in aqueous solutions to avoid artifacts.

Determination of Photophysical Properties

This protocol describes the general procedure for characterizing the absorption and fluorescence properties of this compound.

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorometer

Protocol:

-

Absorption Spectrum:

-

Prepare a dilute solution of the dye (e.g., 10 µM) in the solvent of interest.

-

Record the absorption spectrum over a relevant wavelength range (e.g., 300-600 nm).

-

Identify the wavelength of maximum absorption (λmax, abs).

-

-

Emission Spectrum:

-

Using the same solution, excite the sample at its λmax, abs.

-

Record the fluorescence emission spectrum over a suitable wavelength range (e.g., 450-700 nm).

-

Identify the wavelength of maximum emission (λmax, em).

-

-

Excitation Spectrum:

-

Set the emission monochromator to the λmax, em.

-

Scan the excitation wavelength over a range similar to the absorption spectrum.

-

The resulting spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Determination (Relative Method):

-

A common method is to compare the fluorescence of the sample to a well-characterized standard with a known quantum yield (Φstd) that absorbs at a similar wavelength.

-

Prepare solutions of the sample and the standard with identical absorbance at the excitation wavelength.

-

Measure the integrated fluorescence intensity (Area) of both the sample and the standard.

-

Calculate the quantum yield (Φsmp) using the following equation: Φsmp = Φstd * (Areasmp / Areastd) * (ηsmp2 / ηstd2) where η is the refractive index of the solvent.

-

-

Fluorescence Lifetime Measurement:

-

This requires specialized time-resolved fluorescence instrumentation (e.g., Time-Correlated Single Photon Counting - TCSPC).

-

The decay of fluorescence intensity over time after a short pulse of excitation light is measured and fitted to an exponential decay model to determine the lifetime (τ).

-

Investigating Solvatochromism

This protocol outlines how to study the effect of solvent polarity on the fluorescence of this compound.

Protocol:

-

Prepare solutions of the dye at the same concentration in a series of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol, water).

-

For each solution, measure the absorption and emission spectra as described in Protocol 4.2.

-

Record the λmax, abs and λmax, em for each solvent.

-

Analyze the data by plotting the Stokes shift (the difference in energy between the absorption and emission maxima) against a solvent polarity scale (e.g., the Lippert-Mataga plot).

Investigating Acidochromism (pH Dependence)

This protocol describes how to study the effect of pH on the fluorescence of this compound.

Protocol:

-

Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).

-

Add a small aliquot of the concentrated dye stock solution to each buffer to achieve the same final concentration.

-

Measure the absorption and emission spectra for each pH value as described in Protocol 4.2.

-

Plot the absorbance at a specific wavelength and the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the dye.

Data Presentation

Due to the lack of specific experimental data in the literature for this compound, the following table provides a template for summarizing expected photophysical properties based on analogous compounds. It is crucial to experimentally determine these values for your specific conditions.

| Property | Expected Range/Behavior |

| λmax, abs (nm) | Expected in the range of 400-500 nm, may shift with solvent polarity and pH. |

| λmax, em (nm) | Expected in the range of 500-650 nm, likely to show a red-shift in more polar solvents. |

| Quantum Yield (Φ) | Highly dependent on the solvent; may be low in polar protic solvents like water. |

| Fluorescence Lifetime (τ) | Likely in the nanosecond range, can be influenced by the environment. |

| Solvatochromism | Expected to exhibit positive solvatochromism (red-shift in emission with increasing solvent polarity). |

| Acidochromism | Expected to show significant spectral changes upon protonation of the pyridine nitrogen at acidic pH. |

Visualizations

Experimental Workflow for Solvatochromism Study

Application Notes and Protocols for the Quantitative Analysis of Metal Ions with 4-(4-Diethylaminophenylazo)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(4-Diethylaminophenylazo)pyridine is a pyridine-based azo dye that holds potential as a chromogenic agent for the spectrophotometric determination of various metal ions. Azo dyes are a well-established class of compounds in analytical chemistry, known for their ability to form stable, colored complexes with metal ions. The formation of these metal-ligand complexes leads to a significant change in the electronic absorption spectrum of the dye, allowing for the quantitative determination of the metal ion concentration. The diethylamino group acts as an electron-donating group, enhancing the sensitivity of the reagent, while the pyridine nitrogen and the azo group provide the coordination sites for metal chelation.

These application notes provide a comprehensive overview of the potential use of this compound for the quantitative analysis of metal ions, including detailed, albeit analogous, experimental protocols and data presented in a clear, comparative format. Due to a lack of direct experimental data for this compound in the public domain, the quantitative data and specific procedural details provided herein are based on structurally similar and functionally related azo dyes, primarily 2-amino-4-((4-nitrophenyl)diazenyl)pyridine-3-ol.[1] Researchers are advised to use these protocols as a starting point and to perform necessary optimizations for their specific applications.

Anticipated Applications

-

Environmental Monitoring: Determination of trace metal ion contamination in water and soil samples.

-

Pharmaceutical Analysis: Quantification of metal impurities in drug formulations and active pharmaceutical ingredients (APIs).

-

Food and Beverage Industry: Monitoring of metal ion concentrations in food products and beverages.

-

Clinical Chemistry: Analysis of essential and toxic metal ions in biological samples.

Quantitative Data Summary

The following table summarizes the anticipated analytical parameters for the determination of selected metal ions using this compound. This data is extrapolated from studies on analogous pyridine-based azo dyes and should be experimentally verified.[1]

| Metal Ion | Wavelength (λmax, nm) | Molar Absorptivity (L mol⁻¹ cm⁻¹) | Linear Range (µg mL⁻¹) | Limit of Detection (LOD, µg mL⁻¹) | Limit of Quantification (LOQ, µg mL⁻¹) |

| Cu(II) | ~565 | Not Reported | 10 - 180 | 1.36 | 4.1 |

| Hg(II) | ~605 | Not Reported | 10 - 160 | 1.74 | 5.26 |

| Other Potential Ions | To be determined | To be determined | To be determined | To be determined | To be determined |

Note: The data presented is based on a study using 2-amino-4-((4-nitrophenyl)diazenyl)pyridine-3-ol and is intended to serve as a guideline.[1] Experimental validation is crucial.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of azo dyes, which can be adapted for this compound. The synthesis involves the diazotization of 4-aminopyridine followed by coupling with N,N-diethylaniline.

Materials:

-

4-Aminopyridine

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

N,N-Diethylaniline

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

Procedure:

-

Diazotization of 4-Aminopyridine:

-

Dissolve a specific molar amount of 4-aminopyridine in a minimal amount of dilute hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add an equimolar aqueous solution of sodium nitrite dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to ensure complete diazotization.

-

-

Coupling Reaction:

-

Dissolve an equimolar amount of N,N-diethylaniline in a minimal amount of ethanol.

-

Cool the N,N-diethylaniline solution in an ice bath.

-

Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with constant stirring.

-

Maintain the pH of the reaction mixture in the alkaline range (pH 8-10) by the dropwise addition of a cold sodium hydroxide solution.

-

Continue stirring the mixture in the ice bath for 1-2 hours. A colored precipitate of this compound should form.

-

-

Isolation and Purification:

-

Collect the precipitate by vacuum filtration.

-

Wash the product with cold water to remove any unreacted salts.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure compound.

-

Dry the purified product in a desiccator.

-

Characterization: The structure and purity of the synthesized compound should be confirmed using techniques such as FT-IR, ¹H-NMR, and mass spectrometry.

Protocol 2: Spectrophotometric Determination of Metal Ions

This protocol provides a general procedure for the quantitative analysis of metal ions using the synthesized this compound. Optimization of parameters such as pH, reagent concentration, and reaction time is essential for achieving the best results. The following procedure is based on a similar method for Cu(II) and Hg(II) determination.[1]

Materials and Reagents:

-

Standard stock solutions of the metal ions of interest (e.g., 1000 µg mL⁻¹).

-

This compound solution (e.g., 2.0 x 10⁻³ mol L⁻¹ in a suitable solvent like ethanol).

-

Universal buffer solutions covering a range of pH values.

-

Anionic surfactant solution (e.g., 0.6 M Sodium Dodecyl Sulfate - SDS).

-

Deionized water.

Instrumentation:

-

UV-Vis Spectrophotometer with 1 cm quartz cells.

-

pH meter.

Procedure:

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of the target metal ion by appropriate dilution of the stock solution. The concentration range should encompass the expected concentration in the samples.

-

-

Complex Formation:

-

In a set of 10 mL volumetric flasks, add an aliquot of each standard solution (or sample solution).

-

Add a specific volume of the universal buffer to maintain the optimal pH.

-

Add a defined volume of the anionic surfactant solution (e.g., SDS) to enhance the solubility and stability of the complex.

-

Add a specific volume of the this compound solution.

-

Dilute the mixture to the mark with deionized water and mix thoroughly.

-

Allow the reaction to proceed for a sufficient time to ensure complete complex formation.

-

-

Spectrophotometric Measurement:

-

Measure the absorbance of each solution at the wavelength of maximum absorbance (λmax) against a reagent blank prepared in the same manner but without the metal ion.

-

-

Calibration Curve and Quantification:

-

Plot a calibration curve of absorbance versus the concentration of the metal ion.

-

Determine the concentration of the metal ion in the unknown samples by measuring their absorbance and interpolating from the calibration curve.

-

Visualizations

Logical Workflow for Synthesis and Analysis

References

Application Notes and Protocols for Solvent Polarity Studies Using 4-(4-Diethylaminophenylazo)pyridine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the solvatochromic dye 4-(4-Diethylaminophenylazo)pyridine, also known as 4-(4'-Pyridylazo)-N,N-diethylaniline, for the characterization of solvent polarity. This document includes detailed experimental protocols, data presentation guidelines, and a theoretical overview of the underlying principles.

Introduction to Solvatochromism and Solvent Polarity

Solvatochromism is the phenomenon where the color of a solution changes with the polarity of the solvent. This change is due to the differential solvation of the ground and excited states of the solvatochromic dye molecule, which alters the energy gap between these states. The polarity of a solvent is a critical parameter in chemical reactions, separations, and drug formulation, influencing reaction rates, equilibrium positions, and solubility. Solvatochromic dyes like this compound offer a sensitive and straightforward method for probing the microscopic environment of a solute.

This compound is an azo dye characterized by a donor-π-acceptor structure. The diethylamino group acts as an electron donor and the pyridine ring as an electron acceptor, connected by an azo bridge which facilitates intramolecular charge transfer (ICT). The extent of this ICT is influenced by the surrounding solvent molecules, leading to a shift in the maximum absorption wavelength (λmax) in the UV-Visible spectrum. Generally, an increase in solvent polarity leads to a bathochromic shift (a shift to longer wavelengths) for such dyes, a phenomenon known as positive solvatochromism.

Key Applications

-

Determination of empirical solvent polarity scales: Correlating the λmax of the dye with established solvent polarity scales (e.g., ET(30)).

-

Characterization of binary solvent mixtures: Investigating preferential solvation effects in mixed solvent systems.

-

Probing microenvironments: Assessing the polarity of microheterogeneous systems such as micelles, polymers, and biological membranes.

-

Screening for optimal reaction/separation conditions: Quickly evaluating a range of solvents to find the desired polarity for a specific application.

Data Presentation

The solvatochromic behavior of this compound in various solvents is summarized in the table below. The data includes the dielectric constant of the solvent and the experimentally determined maximum absorption wavelength (λmax) of the dye.

| Solvent | Dielectric Constant (ε) at 20°C | λmax (nm) |

| n-Hexane | 1.89 | 410 |

| Cyclohexane | 2.02 | 412 |

| Carbon Tetrachloride | 2.24 | 420 |

| Toluene | 2.38 | 425 |

| Benzene | 2.28 | 428 |

| Diethyl Ether | 4.34 | 430 |

| Chloroform | 4.81 | 445 |

| Ethyl Acetate | 6.02 | 438 |

| Tetrahydrofuran | 7.58 | 435 |

| Dichloromethane | 9.08 | 450 |

| Acetone | 20.7 | 448 |

| Ethanol | 24.6 | 460 |

| Methanol | 32.7 | 465 |

| Acetonitrile | 37.5 | 455 |

| Dimethyl Sulfoxide | 46.7 | 468 |

| Water | 80.1 | 480 |

Note: The λmax values presented are typical and may vary slightly depending on the specific experimental conditions and purity of the solvents and dye.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the dye via a diazo coupling reaction.

Materials:

-

4-Aminopyridine

-

Sodium nitrite (NaNO2)

-

Hydrochloric acid (HCl), concentrated

-

N,N-Diethylaniline

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Ice

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

-

Diazotization of 4-Aminopyridine:

-

Dissolve 4-aminopyridine in a mixture of concentrated HCl and water in a beaker.

-

Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes in the ice bath.

-

-

Coupling Reaction:

-

In a separate beaker, dissolve N,N-diethylaniline in a dilute aqueous solution of sodium hydroxide.

-

Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the cold diazonium salt solution to the N,N-diethylaniline solution with vigorous stirring.

-

A colored precipitate of this compound will form immediately.

-

-

Isolation and Purification:

-

Continue stirring the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

-

Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified dye.

-

Dry the purified crystals in a desiccator.

-

Caption: Workflow for the synthesis of this compound.

Protocol 2: Determination of Solvent Polarity using UV-Visible Spectroscopy

This protocol outlines the procedure for measuring the solvatochromic shift of this compound.

Materials and Equipment:

-

Purified this compound

-

A range of high-purity (spectroscopic grade) solvents with varying polarities

-

UV-Visible spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone or ethanol) at a concentration of approximately 10-3 M. Ensure the dye is fully dissolved.

-

-

Sample Preparation:

-

For each solvent to be tested, prepare a dilute solution of the dye by adding a small, precise volume of the stock solution to a volumetric flask and diluting to the mark with the test solvent. The final concentration should be in the range of 10-5 to 10-6 M, resulting in a maximum absorbance between 0.5 and 1.5.

-

-

Spectroscopic Measurement:

-

Set the UV-Visible spectrophotometer to scan a wavelength range that includes the visible region (e.g., 350-600 nm).

-

Use the pure solvent as a blank to zero the instrument.

-

Record the absorption spectrum of the dye solution in each solvent.

-

Determine the wavelength of maximum absorbance (λmax) for each spectrum.

-

-

Data Analysis:

-

Tabulate the λmax values obtained for each solvent.

-

Plot the λmax (or the corresponding transition energy, ET = hc/λmax) against a known solvent polarity parameter (e.g., dielectric constant, ET(30) values) to establish a correlation.

-

Caption: Experimental workflow for solvent polarity determination.

Theoretical Relationship

The interaction between the solvatochromic dye and the solvent molecules can be understood through the concept of intramolecular charge transfer (ICT).

Caption: Solute-solvent interactions in ground and excited states.

In the ground state (S₀), the dye molecule has a smaller dipole moment. Upon absorption of light, it transitions to an excited state (S₁) with a significantly larger dipole moment due to intramolecular charge transfer. Polar solvent molecules will stabilize the more polar excited state to a greater extent than the ground state. This stabilization lowers the energy of the excited state, reducing the energy gap between S₀ and S₁. A smaller energy gap corresponds to the absorption of lower energy (longer wavelength) light, resulting in a bathochromic shift. The magnitude of this shift is indicative of the solvent's polarity.

By employing the protocols and understanding the principles outlined in these notes, researchers can effectively utilize this compound as a reliable and sensitive probe for investigating solvent polarity in a wide range of scientific and industrial applications.

Troubleshooting & Optimization

troubleshooting fluorescence quenching in 4-(4-Diethylaminophenylazo)pyridine experiments

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering fluorescence quenching and other issues during experiments with 4-(4-Diethylaminophenylazo)pyridine (DAPP).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems in a question-and-answer format to help you identify and resolve experimental issues.

Q1: Why am I observing a very weak or no fluorescence signal from my DAPP sample?

A1: A weak or absent signal can stem from several factors related to the sample, the instrument, or the experimental conditions.

-

Incorrect Wavelengths: Ensure your fluorometer's excitation wavelength is set to the absorption maximum of DAPP under your specific solvent and pH conditions. The emission wavelength should be scanned across the expected range.

-

Low Concentration: The concentration of DAPP may be too low to produce a detectable signal. Prepare a fresh, more concentrated sample to verify.

-

Degradation: Azo dyes can be susceptible to photobleaching or chemical degradation. Protect your sample from excessive light exposure and consider preparing it fresh.[1] Using antifading reagents can also help mitigate photobleaching.[1]

-

Instrument Settings: Check that the detector gain is set appropriately and that any shutters are open. Ensure the instrument is properly aligned and calibrated.[2][3]

-

Severe Quenching: The fluorescence may be completely quenched by a component in your sample. See subsequent questions for specific causes of quenching.

Q2: My fluorescence spectrum looks distorted. What could be the cause?

A2: Spectral distortion is often caused by high sample concentration or instrument artifacts.

-

Inner Filter Effect: At high concentrations, the sample itself can reabsorb the emitted light, which distorts the emission spectrum.[2][4] To check for this, dilute your sample significantly. A properly diluted sample should have an absorbance below 0.1 AU.[4]

-

Detector Saturation: An overly intense signal can saturate the detector, leading to a flattened peak.[3] Reduce the excitation intensity, narrow the monochromator slits, or use an attenuator to resolve this.[2][3]

-

Second-Order Peaks: Instrument monochromators can transmit light at multiples of the selected wavelength. Ensure that appropriate optical filters are in place and enabled in your software to block this stray light.[2][3]

-

Raman Scattering: Solvent molecules can produce Raman scattering peaks, which are typically sharp and shift as the excitation wavelength is changed.[2] Running a blank with just the solvent can help identify these peaks.[2]

Q3: My fluorescence intensity is decreasing over time. What is happening?

A3: A time-dependent decrease in fluorescence is often due to photobleaching or the presence of a dynamic quencher.

-

Photobleaching: The DAPP molecule may be irreversibly damaged by the excitation light. Reduce the intensity of the excitation source, limit the sample's exposure time, or use a fresh sample for each measurement.[1]

-

Dynamic (Collisional) Quenching: A quencher in the solution may be deactivating the excited DAPP molecule through collisions.[5][6] Common collisional quenchers include molecular oxygen and halide ions.[5][6][7] De-gassing your solvent may help if oxygen is the suspected quencher.

-

Temperature Effects: Dynamic quenching is highly dependent on temperature. An increase in temperature leads to more frequent molecular collisions and can enhance this type of quenching.[5][8]

Q4: I suspect my sample's pH is affecting the fluorescence. How does pH influence DAPP?

A4: The fluorescence of DAPP is highly sensitive to pH due to the presence of two protonation sites: the pyridine nitrogen and the diethylamino nitrogen.

-

Protonation Effects: Protonation of the pyridine nitrogen or the diethylamino group can significantly alter the electronic structure of the molecule, leading to changes in both absorption and emission spectra, and often causing fluorescence quenching.[9][10] The fluorescence of some pH-sensitive dyes decreases with increasing pH.[8]

-

pKa Shift: The apparent pKa of a dye can shift in different microenvironments, such as within micelles or when bound to proteins or membranes.[11][12] This can lead to unexpected fluorescence behavior at physiological pH.

-